molecular formula C24H22N2O3 B11355238 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide

Cat. No.: B11355238
M. Wt: 386.4 g/mol
InChI Key: YBQNRTHPWXUAAN-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide is a complex organic compound featuring a benzoxazole moiety. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry .

Chemical Reactions Analysis

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, benzoxazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzoxazole and phenoxy groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide

InChI

InChI=1S/C24H22N2O3/c1-15-8-6-13-21(16(15)2)28-17(3)23(27)25-19-10-7-9-18(14-19)24-26-20-11-4-5-12-22(20)29-24/h4-14,17H,1-3H3,(H,25,27)

InChI Key

YBQNRTHPWXUAAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)C

Origin of Product

United States

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